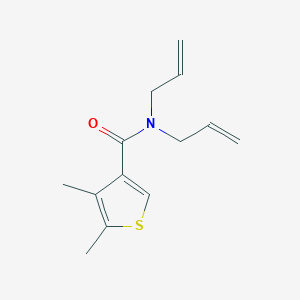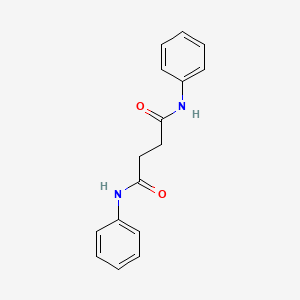
3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
The potential applications of 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in medicinal chemistry have been extensively studied. This compound has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. In addition, it has also been shown to possess neuroprotective and antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, it has been reported to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In addition, it has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been extensively studied. This compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been reported to possess antibacterial activity against various Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail, which can help to identify new targets for drug development. In addition, the potential applications of this compound in the treatment of various diseases, such as cancer and diabetes, can also be explored further.
Méthodes De Synthèse
The synthesis of 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported in the literature. The synthesis involves the reaction of 5-bromo-2-fluorobenzaldehyde and thiosemicarbazide in the presence of acetic acid to form the intermediate thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide and potassium carbonate to form the final product, 3-allyl-5-(5-bromo-2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Propriétés
IUPAC Name |
(5E)-5-[(5-bromo-2-fluorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNOS2/c1-2-5-16-12(17)11(19-13(16)18)7-8-6-9(14)3-4-10(8)15/h2-4,6-7H,1,5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHAXCHNLGQEFL-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)F)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)F)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-fluorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)


![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)

![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)
![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)

![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)